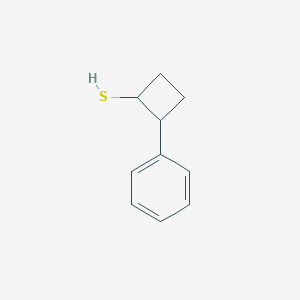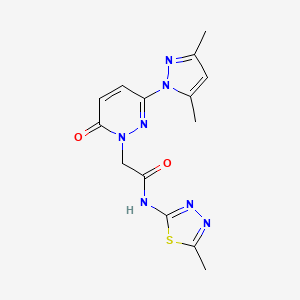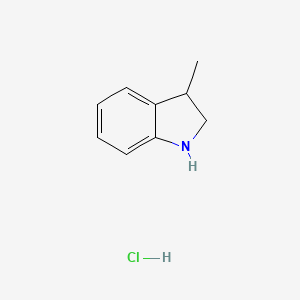
2-Phenylcyclobutane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylcyclobutane-1-thiol is an organic compound with the molecular formula C10H12S It features a cyclobutane ring substituted with a phenyl group and a thiol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Phenylcyclobutane-1-thiol can be synthesized through several methods. One common approach involves the reaction of sodium hydrosulfide with an appropriate phenyl-substituted cyclobutane derivative. The high nucleophilicity of sulfur in sodium hydrosulfide facilitates the substitution reaction, leading to the formation of the thiol group on the cyclobutane ring .
Another method involves the use of thiourea as a nucleophilic sulfur source. The reaction between thiourea and a phenyl-substituted cyclobutane derivative produces alkylisothiouronium salts, which are subsequently hydrolyzed to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include controlling temperature, pressure, and the concentration of reactants.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenylcyclobutane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups on the cyclobutane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and bases are often employed in substitution reactions.
Major Products
Oxidation: Disulfides and sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted cyclobutane derivatives.
Applications De Recherche Scientifique
2-Phenylcyclobutane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s thiol group can interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of 2-Phenylcyclobutane-1-thiol involves its thiol group, which can form covalent bonds with other molecules. This reactivity allows it to participate in various chemical reactions, including nucleophilic substitution and oxidation-reduction processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
2-Phenylcyclobutane-1-thiol can be compared with other thiol-containing compounds, such as:
Cyclobutane-1-thiol: Lacks the phenyl group, resulting in different reactivity and applications.
2-Phenylcyclobutane-1-ol: Contains a hydroxyl group instead of a thiol group, leading to different chemical properties and uses.
Phenylmethanethiol: Features a simpler structure with a thiol group attached to a benzene ring.
The presence of the phenyl group in this compound imparts unique properties, such as increased stability and reactivity, making it distinct from other similar compounds .
Propriétés
IUPAC Name |
2-phenylcyclobutane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12S/c11-10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLDGNOGUXMZCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C2=CC=CC=C2)S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}benzoate](/img/structure/B2970526.png)
![4-Methoxybenzyl 2-[(methylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2970528.png)


![2,6-difluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2970531.png)
![2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2970533.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide](/img/structure/B2970537.png)
![4-methyl-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2970540.png)
![(E)-N-[2-(3-methylphenoxy)ethyl]-2-phenylethenesulfonamide](/img/structure/B2970542.png)
![methyl 3-carbamoyl-2-(2-phenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2970543.png)
![1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2970544.png)

![3-(1H-pyrazol-1-yl)-8-[4-(1,3-thiazol-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2970547.png)
